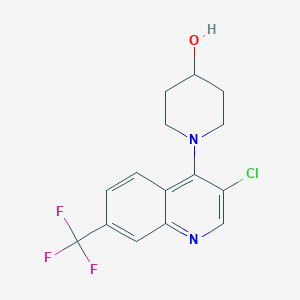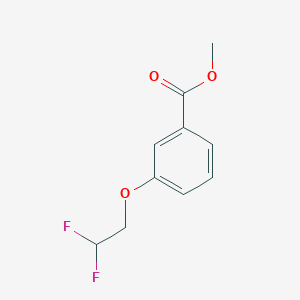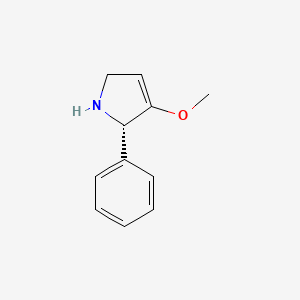
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro and trifluoromethyl group, along with a piperidin-4-ol moiety, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
The synthesis of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Piperidin-4-ol Addition: The piperidin-4-ol moiety is attached through nucleophilic substitution reactions, often using piperidine and appropriate protecting groups to ensure selective reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to scale up the synthesis efficiently.
化学反应分析
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Chemical Synthesis: As a building block, it aids in the synthesis of more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may bind to G-protein coupled receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
相似化合物的比较
Compared to other quinoline derivatives, 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol stands out due to its unique substitution pattern, which enhances its biological activity and specificity. Similar compounds include:
Ciprofloxacin: A well-known quinolone antibiotic with a fluorine substitution that enhances its antibacterial activity.
Chloroquine: An antimalarial drug with a chloro substitution, known for its effectiveness against Plasmodium species.
Quinine: A natural alkaloid used to treat malaria, featuring a quinoline core but different substituents.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
属性
分子式 |
C15H14ClF3N2O |
|---|---|
分子量 |
330.73 g/mol |
IUPAC 名称 |
1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H14ClF3N2O/c16-12-8-20-13-7-9(15(17,18)19)1-2-11(13)14(12)21-5-3-10(22)4-6-21/h1-2,7-8,10,22H,3-6H2 |
InChI 键 |
UKBNEFMEVWIGKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)

![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)

![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)




